Technical Guide: Chemical Structure and Molecular Characterization of N-Acetyl-Phe-Octreotide
Technical Guide: Chemical Structure and Molecular Characterization of N-Acetyl-Phe-Octreotide
Executive Summary
N-Acetyl-Phe-Octreotide (also referred to as N-acetyl-octreotide or [N-Ac-D-Phe1]-Octreotide) is a semi-synthetic derivative of the somatostatin analog Octreotide.[1] Chemically, it represents the N-terminal acetylation of the D-Phenylalanine residue.[2] While often identified as a critical process-related impurity (Impurity I) during the manufacture of Octreotide Acetate, it is also studied for its altered physicochemical properties, specifically increased lipophilicity and resistance to N-terminal degradation.
This guide provides a comprehensive technical analysis of its structure, synthesis via Solid Phase Peptide Synthesis (SPPS), and analytical characterization, designed for researchers in peptide chemistry and drug development.
Part 1: Structural Elucidation[2][3]
Chemical Identity
Unlike native somatostatin (14 amino acids), Octreotide is a cyclic octapeptide. The "N-Acetyl-Phe" designation indicates the acetylation of the
| Parameter | Data |
| Common Name | N-Acetyl-Phe-Octreotide |
| Parent Compound | Octreotide (Sandostatin®) |
| Molecular Formula | C₅₁H₆₈N₁₀O₁₁S₂ |
| Molecular Weight | 1061.28 g/mol (Monoisotopic) |
| Sequence | Ac-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol |
| Cyclization | Disulfide bridge between Cys² and Cys⁷ |
| Net Charge (pH 7.4) | +1 (Due to Lysine side chain; N-terminus is capped) |
Structural Connectivity Diagram
The following diagram illustrates the primary sequence and the critical disulfide bridge that maintains the pharmacophore's
Caption: Structural connectivity of N-Acetyl-Phe-Octreotide showing the N-terminal capping and cyclic disulfide core.
Part 2: Synthesis & Modification Logic
The "Why" of Acetylation
In peptide drug development, N-terminal acetylation is rarely accidental (unless it is an impurity). It is a deliberate strategy to:
-
Prevent Degradation: Aminopeptidases require a free N-terminal amine to cleave peptide bonds. Acetylation "caps" this entry point, extending plasma half-life.
-
Alter Lipophilicity: Removing the positive charge of the N-terminal amine (
) increases the molecule's hydrophobicity, potentially enhancing membrane permeability.
Synthesis Protocol (Solid Phase)
The synthesis of N-Acetyl-Phe-Octreotide follows standard Fmoc-SPPS protocols but diverges at the final step before cleavage.
Protocol: On-Resin Acetylation Note: This protocol assumes the linear Octreotide sequence (D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-ol) is already assembled on 2-Chlorotrityl Chloride resin.
-
Fmoc Removal: Remove the final Fmoc group from D-Phe using 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (3x), DCM (3x).
-
Acetylation Cocktail Preparation:
-
Acetic Anhydride (
): 10 eq. -
Diisopropylethylamine (DIEA): 20 eq.
-
Solvent: DMF (anhydrous).[3]
-
-
Reaction: Add cocktail to the resin-bound peptide. Shake at room temperature for 30 minutes.
-
Causality: Using a large excess of acetic anhydride ensures quantitative capping. Incomplete reaction here leads to a mix of Acetylated and "Free amine" Octreotide, which are difficult to separate by HPLC.
-
-
Validation (Kaiser Test): Perform a Kaiser test. It must be negative (colorless beads), indicating no free primary amines remain.
-
Cleavage & Cyclization: Standard TFA cleavage followed by iodine oxidation to form the disulfide bridge.
Synthesis Workflow Diagram
Caption: Step-by-step SPPS workflow for the specific generation of N-Acetyl-Phe-Octreotide.
Part 3: Analytical Characterization (Self-Validating Systems)
To confirm the identity of N-Acetyl-Phe-Octreotide and distinguish it from the parent Octreotide or the Lys-acetylated impurity (Impurity H), a dual-method approach is required.
Mass Spectrometry (MS)
The most definitive identification method. The acetylation adds an acetyl group (
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) |
| Octreotide | C₄₉H₆₆N₁₀O₁₀S₂ | 1018.44 | 1019.45 | 510.23 |
| N-Acetyl-Phe-Octreotide | C₅₁H₆₈N₁₀O₁₁S₂ | 1060.45 | 1061.46 | 531.23 |
Interpretation: A mass spectrum showing a dominant peak at 1061.46 (or the doubly charged 531.23) confirms the derivatization.
High-Performance Liquid Chromatography (HPLC)
Acetylation masks the N-terminal amine, significantly increasing the hydrophobicity of the peptide.
-
Column: C18 Reverse Phase (e.g., Kromasil C18, 5µm).
-
Mobile Phase: Gradient of Acetonitrile (ACN) in Water + 0.1% TFA.[3]
-
Elution Profile:
-
Octreotide:[1][2][4][5][6][7][8][9][10][11][12][13] Elutes earlier (more polar due to free
). -
N-Acetyl-Phe-Octreotide: Elutes later (Relative Retention Time ~1.05 - 1.10 vs Octreotide).
-
Differentiation: It must be distinguished from N-Acetyl-Lys-Octreotide , which also has a +42 Da mass shift but typically elutes at a slightly different retention time due to the different position of the hydrophobic modification.
-
Part 4: Pharmacological Implications[6]
Receptor Binding Profile
Octreotide binds primarily to Somatostatin Receptor 2 (SSTR2). The N-terminal D-Phenylalanine is crucial for the stability of the peptide but is not the primary binding epitope (which resides in the pharmacophore loop: Phe-D-Trp-Lys-Thr).
-
Impact: N-terminal acetylation generally retains high affinity for SSTR2, though subtle changes in binding kinetics may occur due to the loss of the charged terminus.
Stability and Metabolism
The presence of D-amino acids (D-Phe and D-Trp) already renders Octreotide highly resistant to enzymatic degradation compared to native somatostatin.
-
Enhanced Stability: Acetylation provides an additional barrier against aminopeptidases that might slowly attack the N-terminus, potentially extending the in vivo half-life beyond that of standard Octreotide.
References
-
PubChem. (2025).[5] Octreotide Acetate Structure and Data.[2][5][6] National Library of Medicine. Available at: [Link]
- European Pharmacopoeia (Ph. Eur.). (2024). Octreotide Monograph: Impurity I (N-Acetyl-octreotide). European Directorate for the Quality of Medicines. (Standard Pharmacopoeial Reference).
-
Rai, U., et al. (2015).[14] "Therapeutic uses of somatostatin and its analogues: Current view and potential applications." Pharmacology & Therapeutics.[14] Available at: [Link]
Sources
- 1. Ac-Octreotide - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Octreotide Acetate | C53H74N10O14S2 | CID 155804637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octreotide Acetate - CAS - 79517-01-4 | Axios Research [axios-research.com]
- 7. biocompare.com [biocompare.com]
- 8. N-Acetyl-Phe-Octreotide | 83795-61-3 [chemicalbook.com]
- 9. Somatostatin Analogs [southcarolinablues.com]
- 10. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 12. N-Acetyl-Lys-Octreotide | CAS No- 173606-11-6 | NA [chemicea.com]
- 13. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
